Pyridinoline

Beschreibung

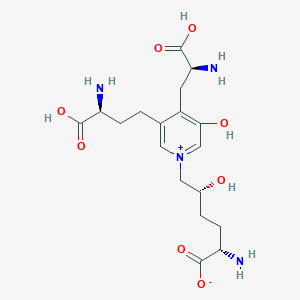

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXYLLJXMAEMT-SAXRGWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63800-01-1 | |

| Record name | Pyridinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63800-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the molecular structure of Pyridinoline?

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinoline is a critical, fluorescent, trivalent cross-linking amino acid that provides structural integrity to collagen fibrils, primarily in load-bearing tissues such as bone and cartilage.[1][2][3] Its formation is a hallmark of collagen maturation, and its subsequent release into circulation during tissue remodeling has established it as a pivotal biomarker for monitoring bone resorption and connective tissue degradation.[2][3][4] This guide provides an in-depth exploration of the molecular architecture of pyridinoline, its biosynthetic pathway, analytical methodologies for its quantification, and its profound clinical significance.

Introduction: The Role of Pyridinoline in Connective Tissue Biology

The mechanical strength and stability of connective tissues are largely conferred by the intricate network of collagen fibers. The maturation of these fibers involves the formation of covalent intermolecular cross-links that reinforce the extracellular matrix.[2] Pyridinoline, also known as hydroxylysyl pyridinoline, is one of the most important of these mature, non-reducible cross-links.[2][5]

First isolated and characterized by Fujimoto and colleagues in 1977 from bovine Achilles tendon, pyridinoline's intrinsic fluorescence was key to its discovery.[1][6] Unlike the initial, reducible aldimine cross-links, pyridinoline provides a much more stable, trivalent bond that enhances resistance to enzymatic degradation.[2] It is prominently found in the collagen of bone and cartilage but is notably absent in skin collagen.[1] During bone resorption or cartilage degradation, proteolytic enzymes break down the collagen matrix, releasing pyridinoline into the bloodstream, from which it is rapidly excreted in the urine.[1] This physiological process makes the quantification of pyridinoline a direct and valuable measure of collagen turnover and tissue degradation.[3][7][8]

Molecular Structure and Physicochemical Properties

The molecular structure of pyridinoline is unique, consisting of a 3-hydroxypyridinium ring formed from the condensation of three amino acid residues.[9]

Core Chemical Identity

The fundamental characteristics of the pyridinoline molecule are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₈N₄O₈ | [1][3][10][11] |

| Molar Mass | 428.44 g/mol | [1][10][12] |

| Monoisotopic Mass | 428.19071386 Da | [11] |

| CAS Number | 63800-01-1 | [1][10] |

| IUPAC Name | 4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-1-(5-amino-5-carboxy-2-hydroxypentyl)-5-hydroxypyridin-1-ium | [13] |

| Synonyms | Hydroxylysylpyridinoline | [1][3] |

Structural Composition

Pyridinoline's structure is derived from two hydroxylysine residues and one lysine residue.[7] More specifically, it is formed from one hydroxylysine-derived aldehyde and two hydroxylysine residues from adjacent collagen helices, which condense to form the stable, six-membered pyridine ring.[2] This trivalent cross-link connects three separate polypeptide chains, significantly strengthening the collagen fibril.[2]

Caption: 2D representation of the Pyridinoline core structure.

Key Physicochemical Properties

-

Fluorescence: Pyridinoline exhibits natural fluorescence, a property that is instrumental in its detection and quantification using analytical techniques like High-Performance Liquid Chromatography (HPLC).[3][5]

-

Solubility: It is soluble in water.[3]

-

Stability: As a non-reducible cross-link, it is chemically stable, particularly in comparison to its precursor cross-links.[2] This stability ensures that once formed, it remains intact until the collagen fibril is degraded.

Biosynthesis and Physiological Role

The formation of pyridinoline is a multi-step, enzyme-catalyzed process that occurs extracellularly after collagen molecules have assembled into fibrils. It represents the final maturation stage of collagen cross-linking in certain tissues.

Enzymatic Cascade

The pathway begins with specific lysine and hydroxylysine residues located in the non-helical ends (telopeptides) of the collagen molecules.[14]

-

Hydroxylation: The process is initiated by the enzyme lysyl hydroxylase 2 (LH2), which specifically hydroxylates lysine residues within the collagen telopeptides to form hydroxylysine.[2][14] The expression level of the LH2b splice variant is particularly correlated with pyridinoline formation.[14]

-

Oxidative Deamination: The enzyme lysyl oxidase (LOX) then acts on specific hydroxylysine residues.[1][2] LOX catalyzes the oxidative deamination of the ε-amino group, converting the hydroxylysine side chain into a reactive aldehyde known as hydroxyallysine.[2][14]

-

Condensation and Ring Formation: Two hydroxyallysine aldehydes and one hydroxylysine residue from adjacent collagen molecules spontaneously condense. This reaction cascade leads to the formation of the stable, fluorescent 3-hydroxypyridinium ring of the pyridinoline molecule.[2]

Caption: Biosynthesis pathway of Pyridinoline cross-links.

Function in Tissue Integrity

The primary function of pyridinoline is to stabilize the collagen fibril network.[3] By covalently linking three polypeptide chains, these cross-links provide immense tensile strength and mechanical integrity to tissues like bone, cartilage, and tendons.[2][5] This reinforcement is crucial for withstanding mechanical stress and resisting degradation by proteases. The density of pyridinoline cross-links is directly related to the biomechanical competence of the tissue.

Analytical Methodologies for Quantification

The clinical utility of pyridinoline as a biomarker hinges on its accurate and precise quantification in biological fluids, primarily urine. Its inherent fluorescence is a major advantage for detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is considered the gold standard for pyridinoline analysis due to its high specificity and sensitivity.

Principle of Causality: The method relies on separating pyridinoline from other urinary components via reverse-phase chromatography. The choice of a C18 column is based on the hydrophobic/hydrophilic properties of pyridinoline relative to interfering substances. Its native fluorescence allows for highly specific detection at an excitation wavelength of ~297 nm and an emission wavelength of ~395 nm without the need for derivatization, which enhances the trustworthiness of the measurement by minimizing sample manipulation artifacts.

Detailed Experimental Protocol:

-

Sample Preparation (Acid Hydrolysis):

-

Rationale: Pyridinoline is excreted in urine in both free and peptide-bound forms. To measure the total amount, peptide bonds must be cleaved. Acid hydrolysis is a robust method for achieving this.

-

Procedure:

-

Pipette 1.0 mL of urine into a screw-cap hydrolysis vial.

-

Add 1.0 mL of concentrated Hydrochloric Acid (HCl) to achieve a final concentration of ~6 M.

-

Seal the vial tightly and hydrolyze at 110°C for 18-24 hours.

-

After hydrolysis, cool the sample and centrifuge to pellet any solid debris.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator to remove the acid.

-

Reconstitute the dried residue in a specific volume (e.g., 2.0 mL) of HPLC mobile phase or a suitable buffer.

-

-

-

Chromatographic Separation:

-

System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile in an aqueous buffer containing a pairing agent like heptafluorobutyric acid (HFBA) is effective. The HFBA pairs with the charged amino groups of pyridinoline, improving peak shape and retention.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

-

Detection and Quantification:

-

Detector: Fluorescence detector.

-

Wavelengths: Excitation at 297 nm, Emission at 395 nm.

-

Validation: The system is calibrated using certified pyridinoline standards of known concentrations.[12] A calibration curve is generated, and the concentration in the unknown samples is determined by interpolation. Quality control samples at low, medium, and high concentrations must be run with each batch to ensure the accuracy and reproducibility of the assay.

-

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are also available. These methods use monoclonal or polyclonal antibodies specific to the pyridinoline structure. While offering higher throughput, their specificity can sometimes be a concern due to potential cross-reactivity with related molecules.

Clinical Significance and Applications

The measurement of urinary pyridinoline provides a non-invasive window into the rate of bone and connective tissue degradation.[1]

Applications:

-

Osteoporosis: Monitoring the efficacy of anti-resorptive therapies (e.g., bisphosphonates). A significant decrease in urinary pyridinoline levels indicates successful inhibition of osteoclast activity.[7]

-

Rheumatoid Arthritis: Assessing the degree of joint and cartilage destruction.

-

Metastatic Bone Disease: Elevated levels can indicate the presence and extent of bone metastases in cancers such as breast and prostate cancer.[1]

-

Fibrosis: In fibrotic diseases, excessive collagen deposition and remodeling can lead to altered pyridinoline levels.[14]

References

-

Wikipedia. Pyridinoline. [Link]

-

Grokipedia. Pyridinoline. [Link]

-

ResearchGate. Chemical structures of pyridinoline (A), a cross-link involved in maintaining the interaction and structural integrity of collagen types I, II, III, IX, and XI... [Link]

-

van der Slot-Verhoeven, A. J., et al. (2004). Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon. Matrix Biology, 23(4), 251-257. [Link]

-

CAS Common Chemistry. Pyridinoline. [Link]

-

PubChem. Pyridinoline. [Link]

-

FooDB. Showing Compound Pyridinoline (FDB010805). [Link]

-

ResearchGate. Chemical structure of pyridinoline and deoxypyridinoline extracted from pubchem. [Link]

-

Pharmaffiliates. CAS No: 77464-35-8| Product Name : Pyridinoline. [Link]

-

Wu, J. J., & Eyre, D. R. (1984). Cross-linking of collagen. Location of pyridinoline in bovine articular cartilage at two sites of the molecule. Biochemical Journal, 224(1), 175–182. [Link]

-

Yamamoto, Y., et al. (2018). Identification of pyridinoline, a collagen crosslink, as a novel intrinsic ligand for the receptor for advanced glycation end-products (RAGE). Archives of Biochemistry and Biophysics, 654, 89-95. [Link]

-

MedLabs Group. Pyridinoline Structure (Pyridinoline/Deoxypyridinoline). [Link]

-

Eyre, D. R., et al. (2008). Advances in collagen cross-link analysis. Connective Tissue Research, 49(3-4), 136–141. [Link]

-

Veeprho. Pyridinoline Impurities and Related Compound. [Link]

-

Viguet-Carrin, S., Garnero, P., & Delmas, P. D. (2006). The role of collagen in bone strength. Osteoporosis International, 17(3), 319-336. [Link]

-

Taylor & Francis Online. Pyridinoline – Knowledge and References. [Link]

Sources

- 1. Pyridinoline - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CAS 63800-01-1: Pyridinoline | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridinoline Structure (Pyridinoline/Deoxypyridinoline) - MedLabs [medlabsgroup.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Identification of pyridinoline, a collagen crosslink, as a novel intrinsic ligand for the receptor for advanced glycation end-products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Pyridinoline | C18H28N4O8 | CID 105068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyridinoline - SRIRAMCHEM [sriramchem.com]

- 13. Showing Compound Pyridinoline (FDB010805) - FooDB [foodb.ca]

- 14. dupuytrens.org [dupuytrens.org]

The Keystone of Collagen Stability: A Technical Guide to Pyridinoline Cross-Linking

For researchers, scientists, and drug development professionals navigating the complex world of extracellular matrix biology, a deep understanding of collagen cross-linking is paramount. This guide provides an in-depth exploration of pyridinoline, a key mature cross-link that dictates the structural integrity and biological function of collagen. We will delve into the sophisticated biochemical pathways governing its formation, its critical role as a biomarker in health and disease, and the analytical methodologies essential for its accurate quantification.

The Foundation: Understanding Collagen Structure and the Imperative of Cross-Linking

Collagen, the most abundant protein in mammals, forms the primary structural framework of connective tissues such as bone, cartilage, skin, and tendons.[1][2] Its fundamental unit, tropocollagen, consists of three polypeptide chains (alpha chains) wound into a right-handed triple helix.[3] These tropocollagen molecules self-assemble into a characteristic quarter-staggered array to form collagen fibrils.[3][4]

However, this self-assembled structure lacks the requisite mechanical strength and stability to withstand physiological forces. Covalent intermolecular cross-links are therefore essential to reinforce the collagen matrix, providing tensile strength and resistance to enzymatic degradation.[2][5] These cross-links can be broadly categorized into two main types: enzymatic and non-enzymatic.[6][7] This guide will focus on the pivotal enzymatic cross-link, pyridinoline.

The Enzymatic Cascade: Formation of Pyridinoline Cross-Links

The biosynthesis of pyridinoline is a multi-step enzymatic process initiated by the copper-dependent enzyme, lysyl oxidase (LOX).[5][8] The activity of LOX is a critical control point in collagen maturation and is influenced by various factors including mechanical stimuli and certain growth factors.[6][9]

The pathway can be dissected into the following key stages:

-

Oxidative Deamination: Lysyl oxidase catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues located in the non-helical ends (telopeptides) of collagen molecules.[5][10] This reaction forms highly reactive aldehyde derivatives, known as allysine and hydroxyallysine.[8]

-

Condensation Reactions: These aldehyde groups spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues in the helical region of adjacent collagen molecules.[11] This initial reaction forms divalent, immature cross-links such as dehydro-hydroxylysinonorleucine (deH-HLNL).[2]

-

Maturation into Pyridinoline: Over time, these immature cross-links undergo further complex reactions to form stable, trivalent, mature cross-links. Pyridinoline (also known as hydroxylysylpyridinoline) is a fluorescent, 3-hydroxypyridinium-containing compound formed from one hydroxylysine and two hydroxyallysine residues.[1][12] A related compound, deoxypyridinoline (also known as lysylpyridinoline), is formed from one lysine and two hydroxyallysine residues and is found predominantly in bone.[13]

The formation of pyridinoline is not present in newly synthesized collagen but rather emerges during the maturation of collagen fibers.[1] Its presence is a hallmark of mature, stable connective tissues.

Sources

- 1. Pyridinoline - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Collagen - Wikipedia [en.wikipedia.org]

- 4. Pyridinoline Structure (Pyridinoline/Deoxypyridinoline) - MedLabs [medlabsgroup.com]

- 5. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic and nonenzymatic cross-linking of collagen and elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Collagen Crosslinking in Diabetes and Keratoconus [mdpi.com]

- 9. Lysyl oxidase promotes renal fibrosis via accelerating collagen cross-link driving by β-arrestin/ERK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic and non-enzymatic crosslinks found in collagen and elastin and their chemical synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Urinary pyridinoline cross-links as biomarkers of osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deoxypyridinoline - Wikipedia [en.wikipedia.org]

The Lynchpin of Connective Tissue Integrity: A Technical Guide to Pyridinoline's Function and Analysis

This guide provides an in-depth exploration of pyridinoline, a critical, fluorescent cross-linking amino acid that underpins the structural and mechanical integrity of mature connective tissues. Intended for researchers, clinicians, and professionals in drug development, this document will dissect the biochemical intricacies of pyridinoline, from its molecular synthesis to its vital role in tissue stability and its significance as a clinical biomarker. We will delve into the causality behind its formation, its physiological functions, and the validated methodologies for its quantification, offering a definitive resource for understanding and investigating this key structural component.

The Architectural Significance of Pyridinoline in Collagen

Pyridinoline (PYD), and its counterpart deoxypyridinoline (DPD), are trivalent, non-reducible cross-links that represent the final stage of maturation for collagen fibrils.[1][2] Unlike the initial, reducible aldimine cross-links, pyridinium compounds form stable, covalent bonds that physically interconnect adjacent collagen molecules, conferring significant tensile strength and resistance to enzymatic degradation.[2][3] This structural reinforcement is paramount in tissues subjected to high mechanical stress, such as bone, cartilage, tendons, and ligaments.[1][4] The presence and density of these cross-links are directly correlated with the thermal stability and mechanical resilience of the collagenous matrix.[5]

Pyridinoline is predominantly found in cartilage and bone, while deoxypyridinoline is more specific to bone and dentin.[1][4] This differential distribution allows their relative quantification in biological fluids to serve as a powerful diagnostic tool for assessing the turnover of specific connective tissues.[6][7]

The Biosynthetic Pathway: A Symphony of Enzymatic Precision

The formation of pyridinoline is a sophisticated, multi-step enzymatic process that occurs in the extracellular matrix. It is not a direct product of ribosomal synthesis but rather a post-translational modification of specific lysine and hydroxylysine residues within the telopeptide regions of collagen molecules.[1]

The pathway begins with the enzymatic oxidation of lysine and hydroxylysine residues by lysyl oxidase (LOX) , a copper-dependent enzyme.[1][8][9] This reaction converts the ε-amino groups into reactive aldehydes, known as allysine and hydroxyallysine.[4]

The subsequent critical step is the hydroxylation of specific lysine residues within the telopeptides, a reaction catalyzed by lysyl hydroxylase 2 (LH2) .[3][10] Increased expression of LH2b, a splice variant of LH2, has been linked to the overhydroxylation of telopeptide lysines, leading to elevated pyridinoline formation, a phenomenon observed in fibrotic conditions.[10][11][12]

Finally, two hydroxyallysine residues from adjacent collagen molecules and one lysine or hydroxylysine residue from a third collagen molecule spontaneously condense to form the stable, fluorescent 3-hydroxypyridinium ring of pyridinoline.[3][13]

Caption: Biosynthesis of Pyridinoline Cross-links.

Pyridinoline as a Clinical Biomarker: A Window into Tissue Dynamics

Because pyridinoline cross-links are released into circulation only upon the degradation of mature collagen fibrils, their concentration in biological fluids like urine and serum serves as a highly specific and sensitive biomarker of connective tissue resorption.[3][14] This has profound clinical utility in the diagnosis and management of a range of pathologies.

Osteoporosis and Metabolic Bone Diseases

In conditions characterized by accelerated bone resorption, such as postmenopausal osteoporosis, Paget's disease, and primary hyperparathyroidism, elevated levels of urinary pyridinoline and deoxypyridinoline are observed.[14][15][16] Monitoring the levels of these cross-links can effectively assess the efficacy of anti-resorptive therapies, such as bisphosphonates and estrogen replacement therapy.[15][17] A significant decrease in urinary pyridinoline excretion is indicative of a positive therapeutic response.[17]

Arthritis and Cartilage Degradation

In arthritic diseases like rheumatoid arthritis and osteoarthritis, the degradation of articular cartilage leads to an increased release of pyridinoline into the urine.[6][7] The ratio of pyridinoline to deoxypyridinoline can provide insights into the relative contribution of cartilage and bone degradation to the disease process.[18]

Cancer and Metastasis

Certain cancers, particularly those that metastasize to bone, such as breast and prostate cancer, can lead to localized bone destruction and a subsequent increase in urinary pyridinoline and deoxypyridinoline levels.[19][20][21] These markers can aid in the early detection of bone metastases and in monitoring the response to treatment.[21]

Fibrotic Disorders

Fibrosis is characterized by the excessive deposition of collagen, often with an altered cross-linking profile.[11] Increased formation of pyridinoline cross-links, driven by elevated LH2b expression, is a common feature of fibrotic tissues and contributes to their increased stiffness and resistance to remodeling.[10][11][12]

| Condition | Predominant Tissue Affected | Expected Change in Urinary Pyridinoline | Expected Change in Urinary Deoxypyridinoline | Clinical Utility |

| Osteoporosis | Bone | Increased | Increased | Monitoring bone resorption and treatment efficacy.[15][17] |

| Rheumatoid Arthritis | Cartilage and Bone | Increased | Increased | Assessing joint destruction and disease activity.[6] |

| Osteoarthritis | Cartilage | Increased | May be slightly increased | Diagnosing and monitoring cartilage degradation.[18] |

| Bone Metastases | Bone | Increased | Increased | Detecting and monitoring metastatic bone disease.[19][21] |

| Paget's Disease | Bone | Significantly Increased | Significantly Increased | Assessing disease activity and response to therapy.[14] |

| Fibrosis | Various (e.g., skin, liver) | Tissue levels increased | Not a primary urinary marker | Understanding disease pathogenesis.[11] |

Methodologies for Pyridinoline Quantification

The accurate measurement of pyridinoline in biological samples is crucial for its use as a clinical and research tool. The two most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is considered the gold standard for pyridinoline quantification due to its high specificity and ability to simultaneously measure both pyridinoline and deoxypyridinoline.[22][23]

-

Sample Preparation:

-

Hydrolysis: To measure total pyridinoline (free and peptide-bound), urine samples are first subjected to acid hydrolysis. This is typically achieved by adding an equal volume of concentrated hydrochloric acid (e.g., 12 M) to the urine sample and incubating at approximately 110°C for 18-24 hours.[23][24] This step is critical for liberating the cross-links from peptide fragments.

-

Rationale: Acid hydrolysis breaks the peptide bonds, releasing the pyridinoline cross-links into their free form, which can then be chromatographically separated and quantified.

-

-

Solid-Phase Extraction (SPE) / Pre-fractionation:

-

Hydrolyzed samples are then subjected to a clean-up and concentration step using a cellulose partition column or a C18 SPE cartridge.[23][24] The sample is applied to the column, washed with a non-polar solvent to remove interfering substances, and then the pyridinoline-containing fraction is eluted with a more polar solvent.

-

Rationale: This step is essential to remove the high concentration of other amino acids and interfering substances present in the urine hydrolysate, which can co-elute with pyridinoline and affect the accuracy of quantification.

-

-

Chromatographic Separation:

-

The purified sample is injected into a reverse-phase HPLC system equipped with a C18 column.[23]

-

A mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile) with an ion-pairing agent like heptafluorobutyric acid (HFBA) is used for elution.[23] A gradient elution is typically employed to achieve optimal separation of pyridinoline and deoxypyridinoline.

-

Rationale: The reverse-phase column separates the compounds based on their hydrophobicity. The ion-pairing agent is used to improve the retention and resolution of the highly polar pyridinoline molecules.

-

-

Detection and Quantification:

-

Pyridinoline is naturally fluorescent and is detected using a fluorescence detector set at an excitation wavelength of approximately 295 nm and an emission wavelength of around 400 nm.[23]

-

Quantification is achieved by comparing the peak area of the sample to that of a known concentration of a purified pyridinoline standard.[25] Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[21]

-

Rationale: Fluorescence detection provides high sensitivity and specificity for pyridinoline, which has a characteristic fluorescence spectrum.

-

Caption: HPLC Workflow for Pyridinoline Analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and more convenient alternative to HPLC for the quantification of pyridinoline, particularly for free pyridinoline in urine.[26]

-

Coating:

-

Microtiter plate wells are coated with a known amount of pyridinoline-carrier protein conjugate (e.g., pyridinoline-BSA). The plate is then incubated to allow for adsorption and subsequently washed to remove any unbound conjugate.

-

Rationale: This creates a solid phase with a fixed number of binding sites for the primary antibody.

-

-

Competitive Binding:

-

Urine samples (or standards) and a specific primary antibody against pyridinoline are added to the coated wells. The plate is incubated.

-

Rationale: The free pyridinoline in the sample competes with the pyridinoline coated on the plate for binding to the limited number of primary antibody molecules. Higher concentrations of pyridinoline in the sample will result in less antibody binding to the plate.

-

-

Detection:

-

The wells are washed to remove unbound antibodies and sample components.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added to the wells and incubated.

-

Rationale: The amount of enzyme-linked secondary antibody that binds is proportional to the amount of primary antibody bound to the plate.

-

-

Signal Generation and Measurement:

-

After another wash step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

-

The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of pyridinoline in the original sample.

-

Rationale: A standard curve is generated using known concentrations of pyridinoline, and the concentration in the unknown samples is determined by interpolation from this curve.

-

Future Perspectives and Conclusion

Pyridinoline remains a cornerstone in the study of connective tissue biology and pathology. Its fundamental role in providing mechanical stability to collagen fibrils is undisputed, and its utility as a biomarker for a variety of diseases is well-established. Future research will likely focus on refining the clinical applications of pyridinoline measurement, potentially in combination with other biomarkers, to provide more nuanced diagnostic and prognostic information. Furthermore, a deeper understanding of the regulation of pyridinoline formation, particularly the role of lysyl hydroxylase 2, may unveil novel therapeutic targets for fibrotic diseases and other conditions characterized by aberrant collagen cross-linking. This guide provides a solid foundation for professionals seeking to leverage the power of pyridinoline analysis in their research and clinical endeavors.

References

- Grokipedia. Pyridinoline.

-

U.S. National Library of Medicine. Serum pyridinoline as a specific marker of collagen breakdown and bone metabolism in hemodialysis patients. [Link]

-

Wikipedia. Pyridinoline. [Link]

-

U.S. National Library of Medicine. Pyridinium Crosslinks as Markers of Bone Resorption in Patients With Breast Cancer. [Link]

-

U.S. National Library of Medicine. Standardization of pyridinium crosslinks, pyridinoline and deoxypyridinoline, for use as biochemical markers of collagen degradation. [Link]

-

National Center for Biotechnology Information. Pyridinium crosslinks as markers of bone resorption in patients with breast cancer. [Link]

-

Royal Society of Chemistry. Chemical structure, biosynthesis and synthesis of free and glycosylated pyridinolines formed by cross-link of bone and synovium collagen. [Link]

-

U.S. National Library of Medicine. Urinary pyridinium crosslinks of collagen: specific markers of bone resorption in metabolic bone disease. [Link]

-

U.S. National Library of Medicine. Urinary hydroxypyridinium crosslinks of collagen as markers of bone resorption and estrogen efficacy in postmenopausal osteoporosis. [Link]

-

Wikipedia. Deoxypyridinoline. [Link]

-

Taylor & Francis Online. Pyridinoline – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Urinary pyridinoline cross-links as biomarkers of osteogenesis imperfecta. [Link]

-

Supra-Regional Assay Service. Urine Deoxypyridinoline. [Link]

-

U.S. National Library of Medicine. Urinary pyridinoline and deoxypyridinoline as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis. [Link]

-

U.S. National Library of Medicine. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. [Link]

-

U.S. National Library of Medicine. [The Clinical Usefulness of Urinary Pyridinoline and Deoxypyridinoline as Potential Markers of Bone Metastasis in Patients With Prostate Cancer]. [Link]

-

National Center for Biotechnology Information. An investigation of pyridinoline, and putative collagen cross-link. [Link]

-

U.S. National Library of Medicine. [Analysis of the pyridinoline and deoxypyridinoline in urine by reversed-phase high performance liquid chromatography (RP-HPLC)]. [Link]

-

U.S. National Library of Medicine. Urinary hydroxy-pyridinium crosslinks provide indices of cartilage and bone involvement in arthritic diseases. [Link]

-

U.S. National Library of Medicine. [Assay of cross-linking molecules of collagen (pyridinolines) in the study of the degradation of bone tissue and articular cartilage]. [Link]

-

U.S. National Library of Medicine. Urinary excretion of pyridinoline crosslinks correlates with bone turnover measured on iliac crest biopsy in patients with vertebral osteoporosis. [Link]

-

Semantic Scholar. Serum pyridinoline as a specific marker of collagen breakdown and bone metabolism in hemodialysis patients. [Link]

-

ScienceDirect. Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon. [Link]

-

National Center for Biotechnology Information. C-Telopeptide Pyridinoline Cross-Links: Sensitive Indicators of Periodontal Tissue Destruction. [Link]

-

National Center for Biotechnology Information. Exercise Increases Pyridinoline Cross-linking and Counters the Mechanical Effects of Concurrent Lathyrogenic Treatment. [Link]

-

National Center for Biotechnology Information. Pyridinoline. [Link]

-

U.S. National Library of Medicine. An Investigation of Pyridinoline, and Putative Collagen Cross-Link. [Link]

-

ResearchGate. Chemical structures of pyridinoline (A), a cross-link involved in maintaining the interaction and structural integrity of collagen types I, II, III, IX, and XI, pyridoxamine dihydrochloride (B), and vitamin B 6 (C), two chemical substitutes for pyridinoline. [Link]

-

U.S. National Library of Medicine. Synthesis of pyridinoline during in vitro aging of bone collagen. [Link]

-

ResearchGate. Chemical structures of pyridinoline (A), a cross-link involved in... [Link]

-

U.S. National Library of Medicine. Collagen cross-linking: lysyl oxidase dependent synthesis of pyridinoline in vitro. [Link]

-

U.S. National Library of Medicine. Utility of urinary pyridinoline and deoxypyridinoline ratio for diagnosis of osteoarthritis at temporomandibular joint. [Link]

-

ResearchGate. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. [Link]

-

Taylor & Francis Online. Ion Exchange HPLC Determination of Pyridinium Crosslinks in Urine as Markers of Bone Resorption. [Link]

-

ResearchGate. Mechanism of formation of the pyrrole and pyridinoline crosslinks from the divalent ketoamines and the telopeptide lysyl aldehyde (adapted from Bailey and Knott with permission). [Link]

-

U.S. National Library of Medicine. Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon. [Link]

-

U.S. National Library of Medicine. Relationship between pyridinoline concentration and thermal stability of bovine intramuscular collagen. [Link]

-

ResearchGate. Formation of pyridinoline and pyrrolic crosslinks in collagen is... [Link]

-

National Center for Biotechnology Information. LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. [Link]

-

U.S. National Library of Medicine. Age-related changes in the content of the collagen crosslink, pyridinoline. [Link]

-

ResearchGate. Immunoassay for urinary pyridinoline: The new marker of bone resorption. [Link]

-

U.S. National Library of Medicine. Analysis of pyridinoline, a cross-linking compound of collagen fibers, in human urine. [Link]

-

ResearchGate. Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon. [Link]

-

U.S. National Library of Medicine. Collagen cross-links: location of pyridinoline in type I collagen. [Link]

-

National Center for Biotechnology Information. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review. [Link]

Sources

- 1. Pyridinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of pyridinoline during in vitro aging of bone collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Relationship between pyridinoline concentration and thermal stability of bovine intramuscular collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary hydroxy-pyridinium crosslinks provide indices of cartilage and bone involvement in arthritic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Assay of cross-linking molecules of collagen (pyridinolines) in the study of the degradation of bone tissue and articular cartilage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exercise Increases Pyridinoline Cross-linking and Counters the Mechanical Effects of Concurrent Lathyrogenic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dupuytrens.org [dupuytrens.org]

- 11. Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Urinary pyridinoline cross-links as biomarkers of osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urinary pyridinium crosslinks of collagen: specific markers of bone resorption in metabolic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary hydroxypyridinium crosslinks of collagen as markers of bone resorption and estrogen efficacy in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urine Deoxypyridinoline – Supra-Regional Assay Service [sas-centre.org]

- 17. Urinary pyridinoline and deoxypyridinoline as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Utility of urinary pyridinoline and deoxypyridinoline ratio for diagnosis of osteoarthritis at temporomandibular joint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridinium crosslinks as markers of bone resorption in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridinium crosslinks as markers of bone resorption in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [The clinical usefulness of urinary pyridinoline and deoxypyridinoline as potential markers of bone metastasis in patients with prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Analysis of the pyridinoline and deoxypyridinoline in urine by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Standardization of pyridinium crosslinks, pyridinoline and deoxypyridinoline, for use as biochemical markers of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The intricate Pathway of Pyridinoline Biosynthesis: A Technical Guide for Researchers

Introduction: The Structural Significance of Pyridinoline Cross-links

Pyridinoline (PYD), and its counterpart deoxypyridinoline (DPD), are mature, fluorescent, trivalent cross-links that play a critical role in the stabilization and mechanical strength of collagen fibers, particularly in bone and cartilage.[1][2] Unlike the initial, reducible cross-links formed in newly synthesized collagen, pyridinoline cross-links are non-reducible and accumulate with tissue maturation, contributing to the long-term stability of the extracellular matrix (ECM).[1] The biosynthesis of these complex structures is a finely tuned enzymatic cascade that occurs in the extracellular space. Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably fibrosis, where excessive pyridinoline formation contributes to the irreversible nature of the disease.[3][4] Consequently, understanding the intricacies of pyridinoline biosynthesis is of paramount importance for the development of targeted therapeutics for a range of connective tissue disorders. This guide provides an in-depth exploration of the pyridinoline biosynthetic pathway, complete with detailed experimental protocols for its investigation.

The Biosynthetic Cascade: From Lysine Residues to a Trivalent Cross-link

The formation of pyridinoline is a multi-step process that begins with specific post-translational modifications of procollagen molecules within the cell and culminates in a series of extracellular enzymatic reactions. The pathway can be broadly divided into two key stages: the hydroxylation of telopeptide lysine residues and the oxidative deamination and subsequent condensation reactions.

Step 1: Telopeptide Lysyl Hydroxylation - The Critical Initiating Event

The journey to pyridinoline begins with the hydroxylation of specific lysine residues located in the non-helical ends of collagen molecules, known as the telopeptides.[5][6] This crucial step is catalyzed by the enzyme lysyl hydroxylase 2 (LH2) , specifically the LH2b splice variant .[5][6][7] LH1 and LH3, other isoforms of lysyl hydroxylase, are responsible for hydroxylating lysine residues within the helical domain of collagen, but LH2b exhibits a unique specificity for the telopeptidyl lysines.[1][5] This specificity is a critical control point in the pyridinoline pathway, as only hydroxylated telopeptide lysines can proceed to form pyridinoline cross-links.[6]

The hydroxylation reaction requires Fe(II) and α-ketoglutarate as co-factors and molecular oxygen as a co-substrate.[7] The enzymatic activity of LH2 is essential, and mutations in the PLOD2 gene, which encodes LH2, can lead to Bruck syndrome, a condition characterized by brittle bones and joint contractures, highlighting the importance of this initial step.[5]

Step 2: Oxidative Deamination by Lysyl Oxidase

Following the hydroxylation of telopeptide lysine residues, the modified procollagen molecules are secreted into the extracellular space. Here, the enzyme lysyl oxidase (LOX) , a copper-dependent amine oxidase, catalyzes the oxidative deamination of the ε-amino group of both lysine and hydroxylysine residues in the telopeptides.[8][9] This reaction converts the amino groups into reactive aldehyde groups, specifically allysine from lysine and hydroxyallysine from hydroxylysine.[8]

The activity of lysyl oxidase is a critical rate-limiting step in collagen cross-linking.[10] Inhibition of LOX activity by agents such as β-aminopropionitrile (BAPN) leads to a condition known as lathyrism, characterized by a profound weakening of connective tissues due to the absence of stable cross-links.[11][12]

Step 3: Spontaneous Condensation and Pyridinoline Ring Formation

The newly formed aldehyde residues on adjacent collagen molecules are highly reactive and undergo a series of spontaneous condensation reactions. Two hydroxyallysine residues and one lysine residue from neighboring collagen telopeptides condense to form the stable, fluorescent pyridinoline ring. This final, non-enzymatic step locks the collagen molecules together, providing significant tensile strength and resistance to degradation.

Visualizing the Pathway

To provide a clear visual representation of the pyridinoline biosynthesis pathway, the following diagram has been generated using the DOT language.

Caption: The biosynthetic pathway of pyridinoline.

Experimental Methodologies for Studying Pyridinoline Biosynthesis

A comprehensive understanding of the pyridinoline pathway necessitates robust experimental techniques to probe each stage of the process. This section provides detailed protocols for key assays.

Protocol 1: Lysyl Hydroxylase 2 (LH2) Activity Assay (Luminescence-Based)

This assay quantifies LH2 activity by measuring the production of succinate, a byproduct of the hydroxylation reaction, using a luciferase-based detection system.[7]

Materials:

-

Recombinant human LH2 protein

-

(IKG)3 peptide substrate (collagen helical peptide mimic)

-

α-ketoglutarate (αKG)

-

Fe(II) sulfate

-

Ascorbic acid

-

HEPES buffer (pH 7.5)

-

Succinate detection reagent (containing succinyl-CoA synthetase, ATP, CoA, luciferase, and luciferin)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, ascorbic acid, Fe(II) sulfate, (IKG)3 peptide, and αKG.

-

Enzyme Addition: Initiate the reaction by adding the recombinant LH2 protein to each well. Include a negative control without the enzyme.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Succinate Detection: Add the succinate detection reagent to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the amount of succinate produced and thus to the LH2 activity.

Protocol 2: Lysyl Oxidase (LOX) Activity Assay (Fluorometric)

This protocol details a fluorometric assay to measure LOX activity based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction.[13]

Materials:

-

Cell culture supernatant or purified LOX enzyme

-

LOX substrate (e.g., a synthetic amine substrate that releases H₂O₂)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or other suitable HRP substrate)

-

Assay buffer (e.g., sodium borate buffer, pH 8.0)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare cell culture supernatants or purified enzyme samples in the assay buffer.

-

Reaction Mixture: In the 96-well plate, prepare a working solution containing the LOX substrate, HRP, and Amplex Red reagent in the assay buffer.

-

Initiate Reaction: Add the sample containing LOX to the reaction mixture. Include a negative control with buffer only and a positive control with a known amount of LOX.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm. The increase in fluorescence is proportional to the H₂O₂ produced and thus to the LOX activity.

Protocol 3: Quantification of Pyridinoline by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pyridinoline in biological samples such as urine or tissue hydrolysates.[14][15][16]

Materials:

-

Urine sample or hydrolyzed tissue sample

-

Internal standard (e.g., pyridoxine)

-

Solid-phase extraction (SPE) cartridges (e.g., cellulose)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

-

Mobile phases:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Pyridinoline and deoxypyridinoline standards

Procedure:

-

Sample Preparation:

-

Urine: Acidify the urine sample and add the internal standard.

-

Tissue: Hydrolyze the tissue sample in 6 M HCl at 110°C for 18-24 hours. Neutralize the hydrolysate and add the internal standard.

-

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the prepared sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the pyridinoline cross-links.

-

LC-MS/MS Analysis:

-

Inject the eluted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient of mobile phases A and B on the C18 column.

-

Detect and quantify pyridinoline and deoxypyridinoline using multiple reaction monitoring (MRM) in positive ion mode. The transitions to monitor are specific for each compound.

-

-

Data Analysis: Construct a standard curve using the pyridinoline and deoxypyridinoline standards. Quantify the amount of pyridinoline in the sample by comparing its peak area to that of the internal standard and the standard curve.

Quantitative Data on Pyridinoline Levels

The concentration of pyridinoline can vary significantly depending on the tissue type and the presence of disease. The following table provides a summary of reported pyridinoline concentrations in different biological contexts.

| Biological Sample | Condition | Pyridinoline Concentration | Reference |

| Fibrotic Skin | Systemic Sclerosis | 66 mmol/mol collagen | [3] |

| Normal Skin | Healthy Control | 27 mmol/mol collagen | [3] |

| Fibrotic Liver | Schistosomiasis | Markedly increased vs. control | [17] |

| Urine (fPYD) | Healthy Individuals | Varies with age and sex | [14][15][16] |

| Urine (fPYD) | Metabolic Bone Disease | Significantly higher than healthy | [14][15][16] |

Experimental Workflows in DOT Language

The following DOT scripts visualize the experimental workflows for the analysis of pyridinoline biosynthesis.

Workflow for In Vitro Analysis of Pyridinoline Biosynthesis

Caption: Workflow for in vitro pyridinoline analysis.

Workflow for Pyridinoline Quantification from Biological Fluids

Caption: Workflow for pyridinoline quantification.

Conclusion: Future Directions in Pyridinoline Research

The biosynthesis of pyridinoline is a complex and highly regulated process that is fundamental to the structural integrity of connective tissues. The elucidation of this pathway has provided valuable insights into the pathogenesis of fibrotic diseases and has identified key enzymatic targets for therapeutic intervention. The methodologies outlined in this guide provide researchers with the tools to further investigate the nuances of pyridinoline biosynthesis and to screen for novel inhibitors of this critical pathway. Future research will likely focus on the development of highly specific inhibitors for LH2b and LOX, and on understanding the upstream signaling pathways that regulate the expression and activity of these key enzymes. A deeper understanding of these processes will undoubtedly pave the way for innovative treatments for a wide range of debilitating connective tissue disorders.

References

-

Li, W., et al. (1995). Inhibition of the Expression of Lysyl Oxidase and Its Substrates in Cadmium-Resistant Rat Fetal Lung Fibroblasts. Toxicological Sciences. [Link]

-

Takahashi, M., et al. (2018). A scalable lysyl hydroxylase 2 expression system and luciferase-based enzymatic activity assay. PLoS One, 13(12), e0209222. [Link]

-

Pratt, D. A., et al. (2016). LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. Clinical Mass Spectrometry, 1, 11-18. [Link]

-

Pratt, D. A., et al. (2016). LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. PubMed, 1, 11-18. [Link]

-

Lucero, H. A., et al. (2008). Perturbations to lysyl oxidase expression broadly influence the transcriptome of lung fibroblasts. Physiological Genomics, 33(3), 333-343. [Link]

-

Pratt, D. A., et al. (2016). LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. University of East Anglia ResearchGate. [Link]

-

Li, W., et al. (2005). Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells. Journal of Biological Chemistry, 280(48), 40004-40011. [Link]

-

arigobio. (n.d.). Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories Corp. [Link]

-

Pratt, D. A., et al. (2016). LC-MS/MS measurement of urine free collagen crosslinks pyridinoline and deoxypyridinoline: urine markers of bone resorption. ResearchGate. [Link]

-

Pratt, D. A., et al. (2016). LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. ResearchGate. [Link]

- Kung, V. T., et al. (1995). U.S. Patent No. 5,972,623. Washington, DC: U.S.

-

Wang, J., et al. (2003). Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences. Journal of Biological Chemistry, 278(32), 29871-29877. [Link]

-

Herchenhan, A., et al. (2015). Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells. Journal of Biological Chemistry, 290(26), 16421-16431. [Link]

-

Puistola, U., et al. (1980). Studies on the lysyl hydroxylase reaction. II. Inhibition kinetics and the reaction mechanism. Biochimica et Biophysica Acta (BBA) - Enzymology, 611(1), 51-60. [Link]

-

Wang, Y., et al. (2022). Single-cell analysis reveals lysyl oxidase (Lox)+ fibroblast subset involved in cardiac fibrosis of diabetic mice. Cell Death & Disease, 13(1), 1-14. [Link]

-

Wikipedia. (n.d.). Lysyl hydroxylase. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

ProBiologists. (2021). Lysyl oxidase inhibition in primary myelofibrosis: A renewed strategy. ProBiologists. [Link]

-

Wikipedia. (n.d.). Collagen. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Becheva, T., et al. (2020). Immunofluorescence Staining of Paraffin Sections Step by Step. Frontiers in Cell and Developmental Biology, 8, 583808. [Link]

-

AMSBIO. (n.d.). Type I Collagen C-telopeptide, CTX-I, Assay Kit. AMSBIO. [Link]

-

SENS Research Foundation. (2020, November 30). Immunofluorescent Staining Protocol [Video]. YouTube. [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

-

ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. Along the X-axis is pathway... [Image]. ResearchGate. [Link]

-

Puistola, U., et al. (1980). Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects. Biochimica et Biophysica Acta (BBA) - Enzymology, 611(1), 40-50. [Link]

-

Chondrex, Inc. (n.d.). Type I Collagen C-Terminal Telopeptide (CTX-I) Detection ELISA Kit. Chondrex, Inc. [Link]

-

Wang, Y., et al. (2017). An in situ activity assay for lysyl oxidases. Analytical Biochemistry, 539, 108-114. [Link]

-

Terajima, M., et al. (2022). Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications and Functional Outcomes. DigitalCommons@TMC. [Link]

-

Uzawa, K., et al. (2002). Lysyl hydroxylase-2b directs collagen cross-linking pathways in MC3T3-E1 cells. Journal of Bone and Mineral Research, 17(8), 1469-1477. [Link]

-

Terajima, M., et al. (2017). Decrease of lysyl hydroxylase 2 activity causes abnormal collagen molecular phenotypes, defective mineralization and compromised mechanical properties of bone. Journal of Bone and Mineral Research, 32(6), 1345-1356. [Link]

-

Al-Aqaba, M. A., & Al-Shboul, O. A. (2023). Collagen Cross Linking for Keratoconus. In StatPearls. StatPearls Publishing. [Link]

-

Taylor & Francis. (n.d.). Lysyl oxidase – Knowledge and References. Taylor & Francis. [Link]

-

Kanellopoulos, A. J. (2007). Collagen Cross-Linking (CCL) With Sequential Topography-Guided PRK. Cornea, 26(7), 891-895. [Link]

-

Engler, A. J., et al. (2007). Preparation of Collagen-Coated Gels that Maximize In Vitro Myogenesis of Stem Cells by Matching the Lateral Elasticity of In Vivo Muscle. Methods in Molecular Biology, 406, 269-283. [Link]

-

Herchenhan, A., et al. (2015). Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells. PubMed, 290(26), 16421-16431. [Link]

-

Thwaites, P. A., et al. (2020). Identification of novel collagen breakdown products by human osteoclasts in vitro and in vivo. JBMR Plus, 4(12), e10427. [Link]

-

Laczko, R., et al. (2019). Differential cleavage of lysyl oxidase by the metalloproteinases BMP1 and ADAMTS2/14 regulates collagen binding through a tyrosine sulfate domain. Journal of Biological Chemistry, 294(29), 11139-11153. [Link]

-

Ferdi, A., et al. (2022). Comparison of standard versus accelerated corneal collagen crosslinking for keratoconus: 5-year outcomes from the Save Sight Keratoconus Registry. Investigative Ophthalmology & Visual Science, 63(7), 4349. [Link]

-

Slideshare. (n.d.). collagen crosslinking.pptx. [Link]

-

BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

Sources

- 1. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]

- 3. probiologists.com [probiologists.com]

- 4. medium.com [medium.com]

- 5. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Lysyl hydroxylase-2b directs collagen cross-linking pathways in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A scalable lysyl hydroxylase 2 expression system and luciferase-based enzymatic activity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 17. chondrex.com [chondrex.com]

The Discovery of Pyridinoline: A Foundational Cross-link in Collagen Biochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffolding of Strength

Within the intricate tapestry of connective tissues, the resilience of bone, the flexibility of cartilage, and the toughness of tendons are all underpinned by the remarkable properties of collagen. For decades, the source of this exceptional mechanical strength was a subject of intense scientific inquiry. While the triple-helical structure of the collagen molecule was known, the precise nature of the intermolecular "glue" that held these molecules together in mature tissues remained elusive. This guide delves into the historical discovery of pyridinoline, a pivotal moment in collagen biochemistry that illuminated our understanding of tissue maturation, aging, and disease. We will journey back to the seminal discoveries, explore the intricate biosynthesis of this crucial cross-link, and detail the analytical techniques that have enabled its study, providing a comprehensive resource for today's researchers.

The Pre-Pyridinoline Era: A Quest for the Mature Cross-link

In the mid-20th century, the field of connective tissue research was grappling with a central paradox. While it was understood that collagen fibers gained immense tensile strength as tissues matured, the known intermolecular cross-links were primarily reducible, labile structures. These early discoveries, pioneered by researchers like Bailey and Peach, identified aldimine and keto-imine cross-links formed from lysine and hydroxylysine residues. However, these reducible cross-links decreased with age, even as the mechanical stability of the collagenous matrix increased. This suggested the existence of a more stable, non-reducible mature cross-link that was yet to be identified. The search was on for this "missing link" that could explain the enduring strength of mature connective tissues.

The Breakthrough: Fujimoto's Discovery of a Fluorescent Enigma

In the late 1970s, a team of Japanese scientists led by Dr. Daisaburo Fujimoto embarked on a series of investigations into the components of bovine Achilles tendon collagen. Their work, which would prove to be groundbreaking, focused on a previously uncharacterized fluorescent compound.

In 1977, Fujimoto and his colleagues first reported the isolation of a novel fluorescent substance from acid hydrolysates of collagen.[1] This compound exhibited unique spectral properties, hinting at a complex, aromatic structure. The team meticulously worked to purify and characterize this molecule, which they named pyridinoline .

Elucidating the Structure: A Pyridinium Ring at the Heart of Collagen

A year later, in 1978, Fujimoto's group published the proposed structure of pyridinoline.[2] Through a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, they deduced that pyridinoline was a 3-hydroxypyridinium derivative. This trivalent cross-link was formed from three amino acid residues: two hydroxylysines and one lysine. This discovery was a watershed moment, providing the first concrete evidence of a stable, non-reducible, and mature cross-link in collagen.

The proposed structure was later confirmed by other research groups using techniques like fast-atom-bombardment mass spectrometry.[3] The presence of the pyridinium ring explained the compound's inherent fluorescence, a property that would become instrumental in its detection and quantification.

The Biosynthesis of Pyridinoline: A Symphony of Enzymatic and Spontaneous Reactions

The discovery of pyridinoline's structure immediately raised questions about its formation. It is now understood that the biosynthesis of pyridinoline is a multi-step process involving both enzymatic catalysis and spontaneous chemical reactions.

The journey begins with the enzymatic modification of specific lysine and hydroxylysine residues within the collagen telopeptides.

-

Lysyl Hydroxylase: This enzyme hydroxylates lysine residues to form hydroxylysine.

-

Lysyl Oxidase: This copper-dependent enzyme then oxidatively deaminates the ε-amino groups of specific lysine and hydroxylysine residues, converting them into reactive aldehyde groups (allysine and hydroxyallysine).[1][4]

Once these reactive aldehydes are formed, the subsequent steps leading to the formation of the pyridinium ring are believed to occur spontaneously within the assembled collagen fibril. The precise mechanism is complex, but it is generally accepted that two hydroxyallysine residues and one lysine or hydroxylysine residue from adjacent collagen molecules condense to form the stable, trivalent pyridinoline cross-link.[5][6]

Diagram: Biosynthetic Pathway of Pyridinoline

Caption: Enzymatic and spontaneous steps in pyridinoline formation.

Analytical Methodologies for Pyridinoline Detection and Quantification

The inherent fluorescence of pyridinoline has been a significant advantage for its detection. Over the years, analytical techniques have evolved from simple fluorescence measurements to highly sensitive and specific chromatographic and mass spectrometric methods.

Sample Preparation: The Crucial First Step

The analysis of pyridinoline typically requires the hydrolysis of the collagen-containing tissue to release the cross-links from the polypeptide chains.

Experimental Protocol: Acid Hydrolysis of Collagenous Tissue

-

Tissue Preparation: Obtain a known weight of the lyophilized and defatted tissue sample.

-

Acid Hydrolysis: Add 6 M hydrochloric acid (HCl) to the sample in a sealed, acid-resistant tube. A common ratio is 1 mg of tissue per 1 mL of 6 M HCl.

-

Heating: Place the sealed tube in an oven or heating block at 110°C for 16-24 hours. This process breaks the peptide bonds and releases the amino acids and cross-links.

-

Neutralization and Filtration: After cooling, the hydrolysate is typically neutralized and filtered to remove any particulate matter.

High-Performance Liquid Chromatography (HPLC)

HPLC has been the workhorse for the separation and quantification of pyridinoline for many years. Reversed-phase HPLC coupled with a fluorescence detector is the most common setup.

Experimental Protocol: HPLC Analysis of Pyridinoline

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a combination of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact gradient profile will depend on the specific column and system.

-

Detection: A fluorescence detector is set to an excitation wavelength of approximately 295 nm and an emission wavelength of around 395 nm.

-

Quantification: The concentration of pyridinoline in the sample is determined by comparing the peak area of the sample to that of a known concentration of a purified pyridinoline standard.

Data Presentation: Typical HPLC Retention Times

| Compound | Typical Retention Time (minutes) |

| Pyridinoline (PYD) | 12.5 |

| Deoxypyridinoline (DPD) | 15.2 |

Note: Retention times can vary depending on the specific HPLC system, column, and mobile phase conditions.

Diagram: HPLC Workflow for Pyridinoline Analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Mass Spectrometry (MS)

The advent of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has provided an even more sensitive and specific method for the analysis of pyridinoline. This technique allows for the unambiguous identification and quantification of pyridinoline, even in complex biological matrices.

The Physiological and Pathological Significance of Pyridinoline

The discovery of pyridinoline has had far-reaching implications for our understanding of connective tissue biology and disease.

-

Tissue Maturation and Aging: The concentration of pyridinoline cross-links generally increases as tissues mature and then can change with age, reflecting the turnover and remodeling of the collagenous matrix.[5]

-

Biomarker of Disease: Pyridinoline and its related compound, deoxypyridinoline (which lacks the hydroxyl group on the pyridine ring and is more specific to bone), are released into the circulation during the degradation of collagen. As a result, their levels in urine and serum have become valuable biomarkers for monitoring bone resorption in diseases such as osteoporosis and for assessing joint degradation in arthritis.[7][8][9]

-

Fibrosis: In fibrotic diseases, there is an excessive deposition of collagen, often with an altered cross-linking profile. Increased levels of pyridinoline have been observed in various fibrotic conditions, contributing to the increased stiffness and resistance to degradation of the fibrotic tissue.[8][10][11]

Conclusion: A Legacy of Discovery and a Future of Possibilities

The discovery of pyridinoline by Fujimoto and his colleagues was a landmark achievement that fundamentally changed our understanding of collagen biochemistry. It provided the long-sought-after mature, non-reducible cross-link that explains the remarkable stability of connective tissues. The subsequent development of sophisticated analytical techniques has allowed researchers to probe the intricate roles of pyridinoline in health and disease. As we continue to unravel the complexities of the extracellular matrix, the story of pyridinoline serves as a powerful reminder of how a single molecular discovery can open up new avenues of research and lead to significant advances in medicine and drug development.

References

-

Fujimoto, D., Akiba, K., & Nakamura, N. (1977). Isolation and characterization of a fluorescent material in bovine achilles tendon collagen. Biochemical and Biophysical Research Communications, 76(4), 1124-1129. [Link]

-

Fujimoto, D., Moriguchi, T., Ishida, T., & Hayashi, H. (1978). The structure of pyridinoline, a collagen crosslink. Biochemical and Biophysical Research Communications, 84(1), 52-57. [Link]

-

Moriguchi, T., & Fujimoto, D. (1978). Age-related changes in the content of the collagen crosslink, pyridinoline. Journal of Biochemistry, 84(4), 933-935. [Link]

-

Fujimoto, D., Suzuki, M., Uchiyama, A., Miyamoto, S., & Inoue, T. (1983). Analysis of pyridinoline, a cross-linking compound of collagen fibers, in human urine. Journal of Biochemistry, 94(4), 1133-1136. [Link]

-

Robins, S. P. (1982). Cross-linking of collagen. Isolation, structural characterization and glycosylation of pyridinoline. Biochemical Journal, 207(3), 617-620. [Link]

-

Eyre, D. R., Paz, M. A., & Gallop, P. M. (1984). Cross-linking in collagen and elastin. Annual Review of Biochemistry, 53, 717-748. [Link]

-

Bank, R. A., Soudant, E. H., Kerstens, P. J., & TeKoppele, J. M. (2004). Increased formation of pyridinoline cross-links due to higher telopeptide lysyl hydroxylase levels is a general fibrotic phenomenon. Matrix Biology, 23(4), 251-257. [Link]

-

Uebelhart, D., Gineyts, E., Chapuy, M. C., & Delmas, P. D. (1991). Urinary excretion of pyridinoline crosslinks correlates with bone turnover measured on iliac crest biopsy in patients with vertebral osteoporosis. Journal of Bone and Mineral Research, 6(6), 639-644. [Link]

-

Pratt, D. A., Danilczyk, U., Gascón, J. A., & Robins, S. P. (2006). Maturation of collagen ketoimine cross-links by an alternative mechanism to pyridinoline formation in cartilage. Journal of Biological Chemistry, 281(48), 37161-37167. [Link]

-

Wikipedia contributors. (2023, December 12). Pyridinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

MedLabs. Pyridinoline Structure (Pyridinoline/Deoxypyridinoline). Retrieved January 12, 2026, from [Link]

-

Taylor & Francis Online. (2018). Identification of pyridinoline, a collagen crosslink, as a novel intrinsic ligand for the receptor for advanced glycation end-products (RAGE). Bioscience, Biotechnology, and Biochemistry, 82(9), 1508-1514. [Link]

-

Robins, S. P., & Duncan, A. (1983). Cross-linking of collagen. Location of pyridinoline in bovine articular cartilage at two sites of the molecule. The Biochemical journal, 215(1), 175–182. [Link]

-

Siegel, R. C., & Lian, J. B. (1975). Collagen cross-linking. Lysyl oxidase dependent synthesis of pyridinoline in vitro: confirmation that pyridinoline is derived from collagen. Biochemical and Biophysical Research Communications, 67(4), 1353–1359. [Link]

-

Vesper, H. W., Collins, A. J., & Myers, G. L. (2003). High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. Analytical Biochemistry, 318(1), 126–132. [Link]

-

Brazier, M., Arboult, S., Fardellone, P., & Sebert, J. L. (1994). Method for the isolation and purification of pyridinoline and deoxypyridinoline crosslinks from bone by liquid chromatographic techniques. Journal of Chromatography B: Biomedical Sciences and Applications, 661(2), 237–243. [Link]

-

Robins, S. P. (1996). Standardization of pyridinium crosslinks, pyridinoline and deoxypyridinoline, for use as biochemical markers of collagen degradation. Clinical Chemistry, 42(9), 1431–1435. [Link]

-

Collet, C., Gineyts, E., & Delmas, P. D. (1997). A rapid procedure for purifying large amounts of pyridinoline crosslinks of bone. Journal of Liquid Chromatography & Related Technologies, 20(12), 1981-1991. [Link]

-

Leon, K. I., & Rosiak, J. M. (2017). Hydrolyzed Collagen—Sources and Applications. Molecules, 22(10), 1514. [Link]

-

Wang, Y. C., Li, Z. R., & Chi, C. F. (2023). Isolation and Characterization of Collagen and Collagen Peptides with Hyaluronidase Inhibition Activity Derived from the Skin of Marlin (Istiophoridae). Marine Drugs, 21(1), 58. [Link]

-

PubChem. (n.d.). Pyridinoline. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-